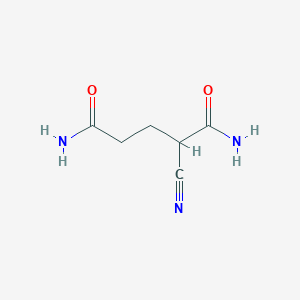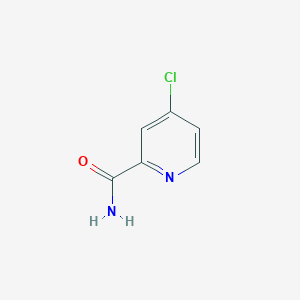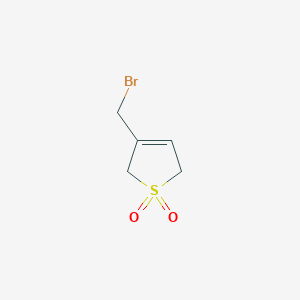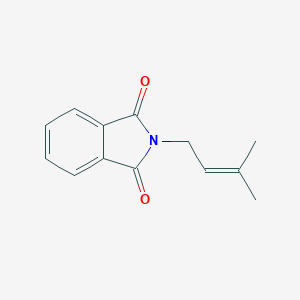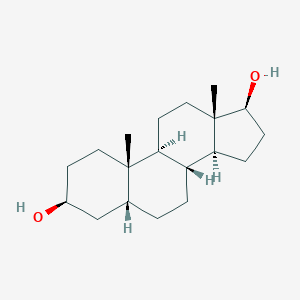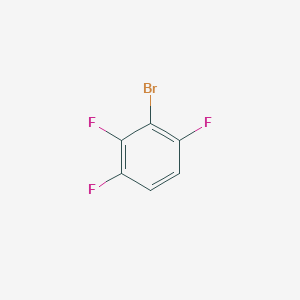
1-Cloro-4-(trimetilsilil)but-3-in-2-ona
Descripción general
Descripción
1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a useful research compound. Its molecular formula is C7H11ClOSi and its molecular weight is 174.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de antagonistas de mGlu5
1-Cloro-4-(trimetilsilil)but-3-in-2-ona: se utiliza en la síntesis de antagonistas de mGlu5, que son compuestos que inhiben el receptor mGlu5 . Estos receptores están implicados en varios trastornos del sistema nervioso central (SNC), como la enfermedad de Parkinson y Alzheimer. El compuesto sirve como un intermedio clave en las síntesis mejoradas de MMPEP y MTEP, que son potentes antagonistas de mGlu5 utilizados para estudios de relación estructura-actividad (SAR) y el desarrollo de radiotrazadores PET para la obtención de imágenes no invasivas de mGlu5.
Bioreducción asimétrica
Este compuesto se utiliza para investigar su bioreducción asimétrica a (S)-4-(trimetilsilil)-3-butin-2-ol . El proceso implica el empleo de líquidos iónicos (IL) biocompatibles e inmiscibles en agua, que es un área significativa de investigación en química verde. Esta aplicación es crucial para desarrollar vías sintéticas respetuosas con el medio ambiente.
Intermedio de síntesis orgánica
Como intermedio de síntesis orgánica, This compound se emplea en varias reacciones químicas . Es un reactivo versátil que se puede utilizar para introducir la funcionalidad alquino protegida con trimetilsililo en moléculas diana, lo que es un paso valioso en la síntesis de compuestos orgánicos complejos.
Síntesis de agentes antivirales
Este producto químico sirve como precursor en la síntesis de entecavir (BMS-200475), que es un fármaco antiviral utilizado en el tratamiento de la hepatitis B . El papel del compuesto en la síntesis de estos medicamentos cruciales destaca su importancia en la investigación farmacéutica.
Investigación en ciencia de materiales
En la ciencia de materiales, This compound se puede utilizar para modificar las propiedades superficiales de los materiales . Su capacidad para reaccionar con varios sustratos permite a los investigadores crear materiales con las características deseadas, como la hidrofobicidad o la reactividad.
Desarrollo de herramientas de diagnóstico
El compuesto también es fundamental en el desarrollo continuo de herramientas de diagnóstico para deficiencias del SNC . Al ayudar en la creación de radiotrazadores PET, ayuda en la obtención de imágenes no invasivas de los receptores cerebrales, lo que es vital para diagnosticar y comprender las afecciones neurológicas.
Safety and Hazards
When handling 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is an organic compound used as a reagent or intermediate in organic synthesis reactions . It is commonly used as a starting material for the synthesis of other organic compounds, particularly those containing a butyne skeleton .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can be prepared by reacting p-phenylenone with trimethylchlorosilane . The reaction generally involves heating and reacting p-phenylenone with hydrochloric acid and trimethylchlorosilane under appropriate conditions to produce the target product .
Biochemical Pathways
It is known that the compound can undergo asymmetric bioreduction to enantiopure { (s)-tmsbol in various hydrophilic ionic liquid (ils) solvent systems .
Pharmacokinetics
It has a molecular weight of 206.74g/mol, a boiling point of 160-161 °C, and a density of 1.06 g/mL . It is soluble in organic solvents such as ether and benzene, but insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
It is known to be a useful reagent in organic synthesis, contributing to the formation of compounds with a butyne skeleton .
Action Environment
The action of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one can be influenced by environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place, away from fire and oxidizing agents . Contact with skin and eyes should be avoided, and appropriate laboratory safety measures, such as wearing protective glasses, gloves, and clothing, are required for its use and handling .
Propiedades
IUPAC Name |
1-chloro-4-trimethylsilylbut-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClOSi/c1-10(2,3)5-4-7(9)6-8/h6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHLTRNOGXIHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452514 | |
| Record name | 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18245-82-4 | |
| Record name | 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






